molecular formula C19H20O5 B14163048 1,4-DI-O-Benzylidene-DL-ribitol CAS No. 59782-28-4

1,4-DI-O-Benzylidene-DL-ribitol

Cat. No.: B14163048
CAS No.: 59782-28-4
M. Wt: 328.4 g/mol
InChI Key: YTUICHKHZZLYFO-UHFFFAOYSA-N
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Description

1,4-DI-O-Benzylidene-DL-ribitol: is a chemical compound that belongs to the class of benzylidene derivatives It is structurally characterized by the presence of two benzylidene groups attached to a ribitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-DI-O-Benzylidene-DL-ribitol can be synthesized through the reaction of ribitol with benzaldehyde under acidic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzylidene groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,4-DI-O-Benzylidene-DL-ribitol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the benzylidene groups back to their original alcohol forms.

    Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene carboxylic acids, while reduction may produce benzylidene alcohols.

Scientific Research Applications

1,4-DI-O-Benzylidene-DL-ribitol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of advanced materials, including polymers and gels, due to its ability to form stable structures.

Mechanism of Action

The mechanism of action of 1,4-DI-O-Benzylidene-DL-ribitol involves its interaction with specific molecular targets and pathways. The benzylidene groups play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    1,32,4-Dibenzylidene-D-sorbitol (DBS): A well-known low-molecular-weight gelator with similar structural features.

    1,32,4-Di-O-dimethylbenzylidene-D-sorbitol (DMDBS): Another derivative with enhanced gelation properties.

Uniqueness: 1,4-DI-O-Benzylidene-DL-ribitol is unique due to its specific substitution pattern on the ribitol backbone, which imparts distinct chemical and physical properties. Its ability to form stable gels and its potential biological activities set it apart from other benzylidene derivatives.

Properties

IUPAC Name

(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-10,15-20H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUICHKHZZLYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(OC(O2)C3=CC=CC=C3)CO)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277245
Record name MLS002637561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-90-3, 59782-28-4
Record name MLS002637561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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